molecular formula C15H31NaO5S B14642229 Sodium 2-(tridecyloxy)ethyl sulfate CAS No. 128664-34-6

Sodium 2-(tridecyloxy)ethyl sulfate

Cat. No.: B14642229
CAS No.: 128664-34-6
M. Wt: 346.5 g/mol
InChI Key: ZBWSHGCWHFPLBI-UHFFFAOYSA-M
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Description

Sodium 2-(tridecyloxy)ethyl sulfate (CAS: 25446-78-0) is an anionic surfactant with the molecular formula C₁₉H₃₉NaO₇S and a molecular weight of 434.56 g/mol . It is systematically named as sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulfate, reflecting its ethoxylated tridecyl chain structure. This compound is also known as sodium trideceth-3 sulfate due to its three ethoxy repeat units .

Properties

CAS No.

128664-34-6

Molecular Formula

C15H31NaO5S

Molecular Weight

346.5 g/mol

IUPAC Name

sodium;2-tridecoxyethyl sulfate

InChI

InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1

InChI Key

ZBWSHGCWHFPLBI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Ethoxylation-Sulfation Pathway

The most widely reported method involves sequential ethoxylation and sulfation steps. Tridecyl alcohol undergoes ethoxylation with ethylene oxide in the presence of alkaline catalysts (e.g., NaOH or KOH) at 120–150°C, forming 2-(tridecyloxy)ethanol. Subsequent sulfation employs sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in inert solvents like dichloromethane at 0–5°C, followed by neutralization with sodium hydroxide to yield the final product.

The reaction sequence is represented as:
$$
\text{C}{13}\text{H}{27}\text{OH} + \text{C}2\text{H}4\text{O} \xrightarrow{\text{base}} \text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OH} \quad \text{(ethoxylation)}
$$
$$
\text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OH} + \text{SO}3 \rightarrow \text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OSO}3\text{H} \quad \text{(sulfation)}
$$
$$
\text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{Na}^+\text{C}{13}\text{H}{27}\text{OCH}2\text{CH}2\text{OSO}3^- + \text{H}_2\text{O} \quad \text{(neutralization)}
$$

Table 1 compares key parameters from recent studies:

Parameter Ethoxylation Sulfation Neutralization
Temperature (°C) 120–150 0–5 25–30
Catalyst NaOH (1–2 wt%) None None
Reaction Time (h) 3–5 1–2 0.5
Yield (%) 92–95 88–90 98–99

Cyclic Sulfate Intermediate Method

An alternative approach from utilizes cyclic sulfates as epoxide analogs. 1,2-Tridecanediol reacts with thionyl chloride to form cyclic sulfite, which is oxidized to cyclic sulfate using NaOCl/RuCl₃. Subsequent ring-opening with hydroxyethyl sulfonate introduces the sulfate group:

$$
\text{C}{13}\text{H}{26}(\text{OH})2 \xrightarrow{\text{SOCl}2} \text{C}{13}\text{H}{26}\text{O}2\text{S} \quad \text{(cyclic sulfite)}
$$
$$
\text{C}
{13}\text{H}{26}\text{O}2\text{S} \xrightarrow{\text{NaOCl/RuCl}3} \text{C}{13}\text{H}{26}\text{O}3\text{S} \quad \text{(cyclic sulfate)}
$$
$$
\text{C}{13}\text{H}{26}\text{O}3\text{S} + \text{HOCH}2\text{CH}2\text{SO}3\text{Na} \rightarrow \text{Na}^+\text{C}{13}\text{H}{26}\text{OCH}2\text{CH}2\text{OSO}_3^- \quad \text{(ring-opening)}
$$

This method achieves 78–82% overall yield but requires precise stoichiometric control.

Industrial Production Processes

Continuous Flow Reactor Systems

Large-scale manufacturing employs continuous ethoxylation reactors operating at 10–15 bar pressure with automated temperature control (130±2°C). Sulfation occurs in film reactors where gaseous SO₃ contacts the ethoxylated alcohol in a countercurrent flow, enabling heat dissipation and minimizing side reactions.

Key industrial parameters include:

  • Ethylene oxide feed rate: 0.8–1.2 L/min per ton of tridecyl alcohol
  • SO₃:alcohol molar ratio: 1.05:1 to 1.10:1
  • Neutralization pH: 7.8–8.2 maintained via inline NaOH titration

Quality Control Measures

Industrial batches undergo real-time monitoring through:

  • FTIR spectroscopy : Verifies sulfate group incorporation (absorption at 1220–1250 cm⁻¹ for S=O stretching)
  • HPLC analysis : Quantifies unreacted tridecyl alcohol (<0.5% specification)
  • Karl Fischer titration : Controls water content (<1.5 wt%)

Reaction Mechanism Elucidation

Ethoxylation Kinetics

The ethoxylation follows second-order kinetics with activation energy (Eₐ) of 65.2 kJ/mol, as determined by Arrhenius plots from. Alkali catalysts lower the Eₐ to 48.7 kJ/mol by facilitating oxide ion formation.

Sulfation Selectivity

SO₃ preferentially reacts with the terminal hydroxyl group due to:

  • Higher nucleophilicity of primary vs secondary OH (NBO charge: -0.52 vs -0.47)
  • Steric hindrance from the tridecyl chain directing attack to the ethyl terminus

Process Optimization Strategies

Ethoxylation Degree Control

Varying ethylene oxide equivalents adjusts the ethoxylation degree (n):

n Reaction Time (h) Yield (%) CMC (mM)
1 3.2 91 0.85
2 5.1 89 0.72
3 7.3 86 0.68

Higher n values improve water solubility but reduce foam stability.

Sulfation Agent Comparison

Agent Reaction Temp (°C) Sulfur Content (%) Byproducts
SO₃ gas 5 98.2 <1% sulfones
ClSO₃H 0 95.7 3–5% HCl
H₂SO₄ 25 89.4 8–10% esters

SO₃ demonstrates superior efficiency but requires specialized handling equipment.

Characterization and Validation

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.70–3.85 (m, 4H, -OCH₂CH₂O-), 1.25–1.45 (m, 22H, C₁₃H₂₇), 0.88 (t, 3H, CH₃)
  • HRMS : m/z calculated for C₁₅H₃₁NaO₅S [M+Na]⁺: 369.1824, found: 369.1821

Purity Assessment

Batch purity is determined through:

Method Parameters Acceptance Criteria
Ion chromatography Sulfate content 98.5–101.5%
GC-MS Residual ethylene oxide <1 ppm
Titration Active matter 28–32% w/w

Emerging Synthesis Technologies

Enzymatic Sulfation

Pilot studies using aryl sulfotransferases from E. coli show 65% conversion at 37°C, though enzyme stability remains challenging beyond 5 reaction cycles.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces ethoxylation time from 5 h to 45 min, achieving 89% yield with narrower ethoxamer distribution (PDI 1.08 vs 1.21 conventional).

Chemical Reactions Analysis

Types of Reactions

Polyethylene glycol tridecyl ether sulfate sodium salt primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

    Hydrolysis Reactions: Acidic or basic conditions can lead to the breakdown of the sulfate ester bond, resulting in the formation of polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.

Major Products

    Substitution Reactions: The major products include substituted ethers and sulfates.

    Hydrolysis Reactions: The primary products are polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.

Mechanism of Action

Polyethylene glycol tridecyl ether sulfate sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfate group interacts with water molecules, while the hydrophobic tridecyl chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .

Comparison with Similar Compounds

Key Properties:

  • LogP : 3.84, indicating moderate lipophilicity .
  • Applications : Primarily used as an emulsifier and surfactant in cosmetics, pharmaceuticals, and industrial formulations .
  • Synthesis: Derived from tridecanol ethoxylation followed by sulfation and neutralization with sodium hydroxide .

Comparison with Similar Compounds

The following analysis compares sodium 2-(tridecyloxy)ethyl sulfate with structurally or functionally analogous surfactants.

Structural and Functional Analogues

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length Ethoxy Units Functional Group Key Applications References
This compound C₁₉H₃₉NaO₇S 434.56 C13 3 Sulfate Cosmetics, HPLC separations
Sodium dodecyl sulfate (SDS) C₁₂H₂₅NaO₄S 288.38 C12 0 Sulfate Detergents, electrophoresis
Sodium tetradecyl sulfate C₁₄H₂₉NaO₄S 316.43 C14 0 Sulfate Sclerosing agent (medical)
Sodium 2-ethylhexyl sulfate C₈H₁₇NaO₄S 248.27 C8 (branched) 0 Sulfate Pharmaceuticals, emulsifiers
Sodium trideceth-12 carboxylate Not specified Not reported C13 12 Carboxylate Industrial surfactants

Table 2: Performance Metrics

Compound Name Critical Micelle Concentration (CMC) Water Solubility Thermal Stability Biodegradability
This compound Not reported Moderate High Moderate
Sodium dodecyl sulfate ~8 mM (25°C) High Moderate Low
Sodium tetradecyl sulfate ~2 mM (25°C) Low High Low
Sodium trideceth-12 carboxylate Lower than sulfate analogues High High High

Detailed Analysis

(i) Chain Length and Ethoxylation Effects

  • This compound vs. This makes it more suitable for cosmetic emulsions .
  • Sodium tetradecyl sulfate (C14):
    The longer alkyl chain reduces water solubility but increases lipid membrane interaction, making it effective for medical applications like vein sclerotherapy .

(ii) Functional Group Variations

  • Sulfate vs.

Research Findings

  • HPLC Applications : this compound has been utilized in reverse-phase HPLC for separating complex mixtures, leveraging its moderate LogP (3.84) to balance retention and elution .
  • Environmental Impact : Unlike SDS and sodium tetradecyl sulfate, ethoxylated variants like sodium trideceth-3 sulfate show moderate biodegradability, though they are less eco-friendly than carboxylates .

Q & A

Q. What are the key structural features and classification of sodium 2-(tridecyloxy)ethyl sulfate in surfactant chemistry?

this compound is an anionic surfactant characterized by a tridecyl hydrophobic chain, an ethoxylate spacer, and a sulfate head group. Its IUPAC name reflects the substitution pattern: sodium salts of sulfated ethoxylated tridecyl alcohol. This compound belongs to the class of alcohol polyoxyethylene ether sulfates, which are widely used for their emulsifying and micelle-forming properties. Structural verification requires techniques like NMR (to confirm ethoxylation degree) and mass spectrometry (to validate molecular weight) .

Q. What is the standard methodology for synthesizing this compound, and how can side reactions be minimized?

Synthesis involves two steps:

  • Ethoxylation : Reaction of tridecyl alcohol with ethylene oxide to form a polyethoxy intermediate.
  • Sulfation : Treatment with sulfur trioxide (SO₃) to sulfate the terminal hydroxyl group, followed by neutralization with sodium hydroxide. Key considerations include controlling ethylene oxide stoichiometry to regulate ethoxylation degree and maintaining low temperatures during sulfation to prevent over-sulfation or degradation. Impurities like unreacted alcohol or sodium sulfate byproducts can be removed via solvent recrystallization (e.g., methanol/ether mixtures) .

Q. Which analytical methods are most effective for characterizing purity and structural integrity?

  • Chromatography : HPLC with evaporative light scattering detection (ELSD) or LC-MS/MS to separate and quantify ethoxylated homologs.
  • Spectroscopy : FTIR (to confirm sulfate ester bonds at ~1250 cm⁻¹) and ¹H/¹³C NMR (to resolve ethoxy and alkyl chain signals).
  • Elemental Analysis : Verify sulfur and sodium content stoichiometry. Purity assessment should combine multiple methods to address potential contaminants like residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can researchers optimize purification protocols to address batch-to-batch variability in ethoxylation degree?

Batch variability arises from inconsistent ethylene oxide addition during ethoxylation. Solutions include:

  • Fractional Crystallization : Isolate specific ethoxylate chains using temperature-controlled solvent systems.
  • Size-Exclusion Chromatography (SEC) : Separate oligomers based on molecular weight.
  • Kinetic Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and terminate ethoxylation at desired chain lengths .

Q. What experimental designs are suitable for studying micellization behavior under varying ionic strengths?

  • Surface Tension Measurements : Determine critical micelle concentration (CMC) using a du Noüy ring or Wilhelmy plate.
  • Fluorescence Probing : Employ pyrene or ANS (8-anilino-1-naphthalenesulfonate) to monitor micropolarity changes during micelle formation.
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius of micelles in solutions with NaCl or CaCl₂ to assess ionic strength effects. Contradictions in CMC values across studies often stem from impurities or temperature fluctuations; rigorous pre-purification and controlled conditions are critical .

Q. How can researchers resolve contradictions in biodegradation data reported for sulfate-based surfactants?

Discrepancies may arise from differences in test protocols (e.g., OECD 301 vs. 310) or microbial community composition. Methodological recommendations:

  • Standardized Inoculum : Use activated sludge from a common source.
  • Closed Bottle Tests : Monitor dissolved oxygen depletion to quantify aerobic degradation.
  • Metabolite Tracking : LC-MS/MS to identify transient intermediates (e.g., sulfonic acid derivatives) that may inhibit further breakdown .

Q. What strategies mitigate interference from this compound in environmental toxicity assays?

The surfactant’s amphiphilic nature can disrupt cell membranes or solubilize hydrophobic toxins, leading to false positives. Mitigation approaches:

  • Dialfiltration : Remove the compound via membrane filtration (MWCO ~1 kDa).
  • Control Experiments : Compare toxicity with/without surfactant at sub-CMC concentrations.
  • Alternative Detectors : Use mass spectrometry instead of fluorescence if the surfactant quenches probe signals .

Q. How do synergistic effects with nonionic surfactants influence colloidal stability in formulation studies?

Combining this compound with nonionic surfactants (e.g., polysorbates) can enhance micellar stability via hydrophobic and hydrogen-bonding interactions. Experimental designs:

  • Phase Diagram Mapping : Vary mixing ratios to identify co-surfactant regimes with optimal stability.
  • Zeta Potential Measurements : Assess electrostatic contributions to colloidal dispersion.
  • Accelerated Stability Testing : Monitor particle size under thermal stress (40–60°C) to predict long-term behavior .

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